An In-depth Technical Guide to the Chemical Properties of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine
An In-depth Technical Guide to the Chemical Properties of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged scaffold in the design of compounds with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][3] This guide focuses on a specific, yet under-documented, derivative: 2-(1H-1,2,4-triazol-1-yl)propan-1-amine . While extensive experimental data for this particular isomer remains elusive in publicly accessible literature, this document aims to provide a comprehensive technical overview by leveraging data from its isomers and related analogs. By examining the structure-property relationships, we can infer and project the key chemical characteristics that are crucial for its application in research and drug development.
Molecular Structure and Isomeric Landscape
2-(1H-1,2,4-triazol-1-yl)propan-1-amine is a small molecule featuring a 1,2,4-triazole ring linked at the N1 position to a propan-1-amine backbone, with the connection at the second carbon of the propyl chain. The presence of a chiral center at this carbon atom means the compound can exist as a racemic mixture of two enantiomers.
The positioning of the triazole and amine functionalities along the propane chain significantly influences the molecule's physicochemical properties. To better understand the specific characteristics of the title compound, it is instructive to compare it with its structural isomers for which more data is available.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| 2-(1H-1,2,4-triazol-1-yl)propan-1-amine | Not widely cataloged; listed as available by some suppliers. | C₅H₁₀N₄ | 126.16 | ![]() |
3-(1H-1,2,4-triazol-1-yl)propan-1-amine69807-82-5C₅H₁₀N₄126.16
Note: The structure images are illustrative representations.
Physicochemical Properties: An Inferential Analysis
Acidity and Basicity (pKa)
The molecule possesses two primary sites for protonation/deprotonation: the basic primary amine and the amphoteric 1,2,4-triazole ring.
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Amine Functionality: The primary amine group is expected to be the most basic site. For simple primary amines like propan-1-amine, the pKa of the conjugate acid is around 10.7. The presence of the electronegative triazole ring at the adjacent carbon will likely decrease the basicity of the amine slightly due to an inductive electron-withdrawing effect.
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1,2,4-Triazole Ring: The parent 1H-1,2,4-triazole is weakly basic, with the pKa of its conjugate acid being 2.45.[4] It is also a very weak acid, with a pKa of 10.26 for the N-H proton.[4] In 2-(1H-1,2,4-triazol-1-yl)propan-1-amine, the triazole ring's basicity is expected to be in a similar range.
Predicted pKa Values:
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pKa (Conjugate acid of the amine): ~ 9.5 - 10.5
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pKa (Conjugate acid of the triazole): ~ 2.0 - 3.0
The primary amine will be the dominant basic center under physiological conditions.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
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The parent 1H-1,2,4-triazole is hydrophilic, with a logP of -0.58.[5]
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The propyl chain contributes to lipophilicity.
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The primary amine group is polar and contributes to hydrophilicity.
The computed XLogP3 value for the isomeric 3-(1H-1,2,4-triazol-1-yl)propan-1-amine is -0.6.[6] Given the similar composition, the logP of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine is expected to be in a comparable range, indicating that the compound is likely to be hydrophilic.
Predicted logP: ~ -0.5 to -0.8
Solubility
Based on its predicted low logP and the presence of hydrogen bond donors (amine N-H) and acceptors (triazole and amine nitrogens), 2-(1H-1,2,4-triazol-1-yl)propan-1-amine is expected to be highly soluble in water and other polar protic solvents like ethanol and methanol. The parent 1H-1,2,4-triazole is very soluble in water.[4][5] The formation of hydrochloride or other salts would further enhance its aqueous solubility.
Other Physical Properties
While experimental data is unavailable, some general predictions can be made:
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Appearance: Likely a colorless to pale yellow liquid or a low-melting solid at room temperature.
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Boiling Point: Expected to be relatively high due to hydrogen bonding capabilities. For comparison, the boiling point of 1H-1,2,4-triazole is 260 °C (with decomposition).[4][5]
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Melting Point: If solid, it is expected to have a relatively low melting point.
Synthesis and Reactivity
Proposed Synthetic Pathways
While a specific synthesis for 2-(1H-1,2,4-triazol-1-yl)propan-1-amine is not detailed in the available literature, a plausible retrosynthetic analysis suggests a few viable routes based on established methods for synthesizing N-substituted 1,2,4-triazoles.[7]
Figure 1: Proposed retrosynthetic approaches for 2-(1H-1,2,4-triazol-1-yl)propan-1-amine.
Route A: From 2-Aminopropan-1-ol
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Protection: The amine and alcohol functionalities of 2-aminopropan-1-ol would likely require protection to ensure selective reaction. The amine could be protected with a Boc or Cbz group.
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Activation: The hydroxyl group can be converted into a good leaving group, for instance, by mesylation or tosylation.
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Nucleophilic Substitution: The resulting activated intermediate can then undergo nucleophilic substitution with the sodium salt of 1H-1,2,4-triazole.
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Deprotection: Removal of the protecting groups would yield the final product.
Route B: Direct Alkylation
A more direct approach would involve the alkylation of 1H-1,2,4-triazole with a suitable 2-halopropan-1-amine derivative. The use of a protected amine would be necessary to prevent self-alkylation.
Chemical Reactivity
The reactivity of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine is dictated by its primary amine and the 1,2,4-triazole ring.
Figure 2: Key reaction types for 2-(1H-1,2,4-triazol-1-yl)propan-1-amine.
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Amine Reactions: The primary amine is a potent nucleophile and will readily undergo acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. Its basicity allows for the formation of stable salts with various acids, which is often advantageous for formulation.
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Triazole Reactions: The nitrogen atoms of the triazole ring can act as ligands, coordinating with metal ions. While the N1 position is substituted, the N4 position could potentially undergo further alkylation under more forcing conditions.
Potential Biological and Pharmacological Significance
The 1,2,4-triazole scaffold is a well-established pharmacophore in numerous clinically used drugs.[2] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities.[1][3]
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Antifungal Activity: Many potent antifungal agents, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring.[1] They often act by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis.[8] It is plausible that 2-(1H-1,2,4-triazol-1-yl)propan-1-amine and its derivatives could exhibit antifungal properties.
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Anticancer and Enzyme Inhibition: Various 1,2,4-triazole derivatives have been investigated as anticancer agents. For instance, letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of breast cancer. A recently synthesized derivative, N-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide, has shown potent acetylcholinesterase inhibitory activity, suggesting potential applications in neurodegenerative diseases.[9]
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Other Activities: The 1,2,4-triazole core has also been associated with antibacterial, antiviral, anti-inflammatory, and anticonvulsant activities.[1][2]
The specific substitution pattern of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine makes it an interesting building block for creating libraries of novel compounds to be screened for various biological targets. The primary amine provides a convenient handle for further chemical modification and derivatization.
Analytical Characterization
A comprehensive analytical characterization of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine would involve a combination of spectroscopic and chromatographic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the triazole protons (typically in the aromatic region, >7.5 ppm), the methine proton adjacent to the triazole and amine groups, the methylene protons of the amine, and the methyl group. The splitting patterns would be informative for confirming the connectivity. For example, the methyl group would likely appear as a doublet.
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¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the different carbon environments in the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (126.16 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups, and C=N and N=N stretching of the triazole ring.
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Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be suitable for assessing the purity of the compound. Due to its polarity, reverse-phase HPLC with an appropriate mobile phase would likely be an effective method.
Safety and Handling
While specific toxicity data for 2-(1H-1,2,4-triazol-1-yl)propan-1-amine is not available, its isomers provide some indication of potential hazards. For example, 3-(1H-1,2,4-triazol-1-yl)propan-1-amine is classified as causing severe skin burns and eye damage.[6] The isomeric 1-(1H-1,2,4-triazol-1-yl)propan-2-amine is also classified as causing skin corrosion.[10] Therefore, it is prudent to handle 2-(1H-1,2,4-triazol-1-yl)propan-1-amine with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Conclusion and Future Directions
2-(1H-1,2,4-triazol-1-yl)propan-1-amine represents an intriguing yet underexplored molecule within the vast chemical space of 1,2,4-triazole derivatives. While a comprehensive experimental characterization is still needed, this guide provides a robust, data-driven framework for understanding its likely chemical properties, reactivity, and potential applications. The insights derived from its isomers and the parent heterocycle offer valuable guidance for researchers and drug development professionals.
Future work should focus on the definitive synthesis and purification of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine, followed by a thorough experimental determination of its physicochemical properties and a comprehensive evaluation of its biological activity profile. Such studies will undoubtedly unlock the full potential of this promising chemical entity.
References
Sources
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